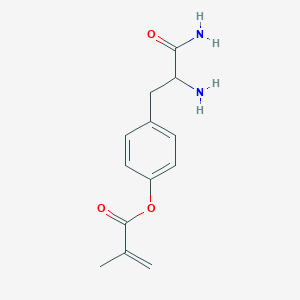
Methacryloyl tyrosineamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacryloyl tyrosineamide (MTA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MTA is a derivative of tyrosine, an amino acid that is involved in the synthesis of proteins. MTA has been studied extensively for its ability to modify the properties of biomaterials, such as improving their mechanical strength and biocompatibility. Additionally, MTA has been shown to have potential applications in drug delivery, tissue engineering, and other biomedical fields.
Mechanism of Action
The mechanism of action of Methacryloyl tyrosineamide is not fully understood, but it is thought to be related to the presence of the methacryloyl group. This group can interact with other molecules in the environment, such as proteins or other biomolecules, altering their properties and potentially improving their function.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound has been shown to be biocompatible and well-tolerated. Additionally, this compound has been shown to have minimal effects on cell viability and proliferation, indicating that it may be a safe and effective biomaterial modifier.
Advantages and Limitations for Lab Experiments
One advantage of using Methacryloyl tyrosineamide in lab experiments is its well-established synthesis method and low toxicity. Additionally, this compound can modify the properties of biomaterials without significantly altering their chemical composition, making it a useful tool for studying the effects of material properties on cell behavior. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects on different biomolecules or cell types.
Future Directions
There are several potential future directions for research involving Methacryloyl tyrosineamide. One direction is to further investigate the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields. Additionally, further research could focus on developing new synthesis methods for this compound or modifying its chemical structure to improve its properties. Finally, this compound could be studied in combination with other biomaterial modifiers or drug delivery systems to enhance their effectiveness.
Synthesis Methods
Methacryloyl tyrosineamide can be synthesized via a multistep process that involves the reaction of tyrosine with methacrylic anhydride. The resulting product is then purified via chromatography to obtain pure this compound. This synthesis method has been well-established and is widely used in the scientific community.
Scientific Research Applications
Methacryloyl tyrosineamide has been extensively studied for its potential applications in various fields. In the field of biomaterials, this compound has been shown to improve the mechanical properties and biocompatibility of materials such as hydrogels and scaffolds. This compound has also been studied for its potential applications in drug delivery systems. This compound can be incorporated into nanoparticles or other drug carriers to improve their stability and targeting abilities.
properties
CAS RN |
143305-96-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[4-(2,3-diamino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)13(17)18-10-5-3-9(4-6-10)7-11(14)12(15)16/h3-6,11H,1,7,14H2,2H3,(H2,15,16) |
InChI Key |
TZUOGMDFDSRJMV-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |
synonyms |
methacryloyl tyrosineamide MTYA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



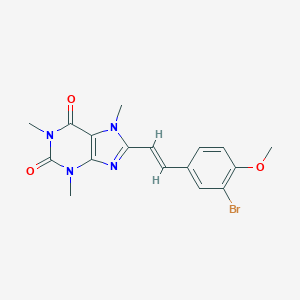
![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)
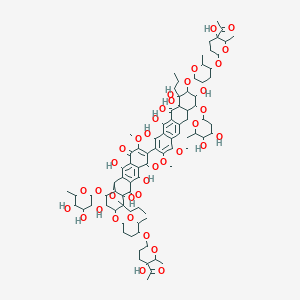
![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
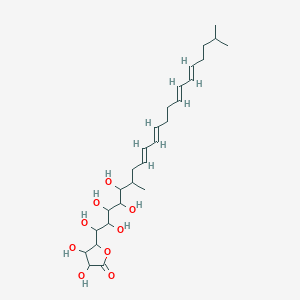
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
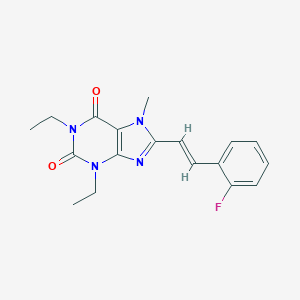
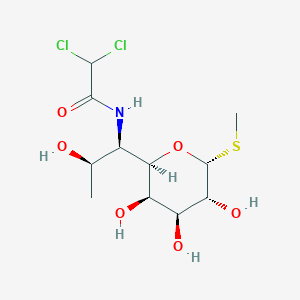
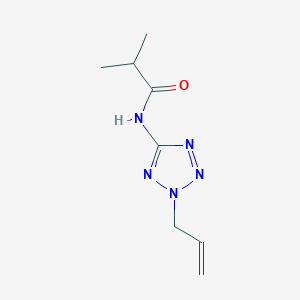
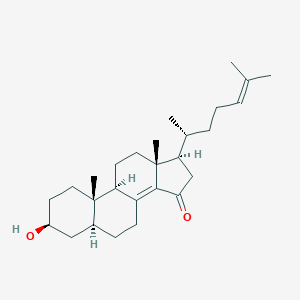
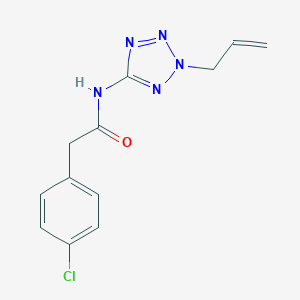
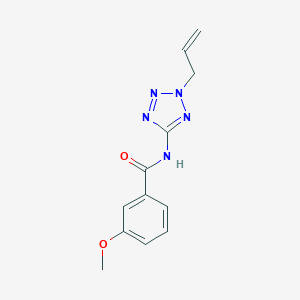
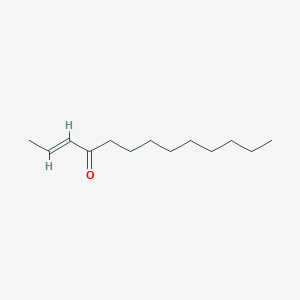
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)